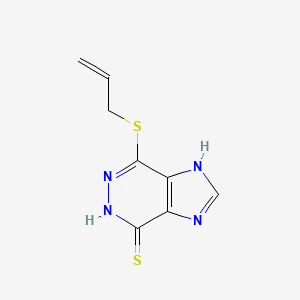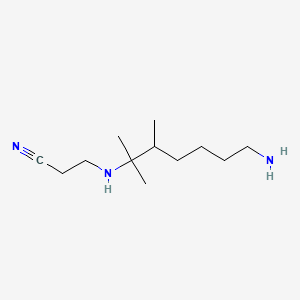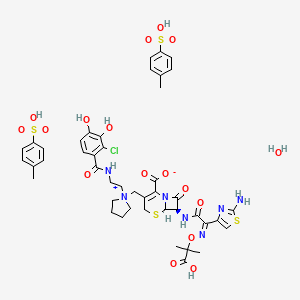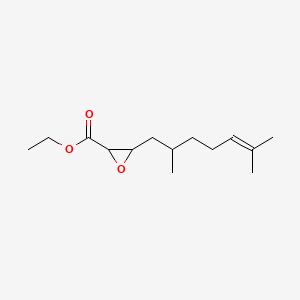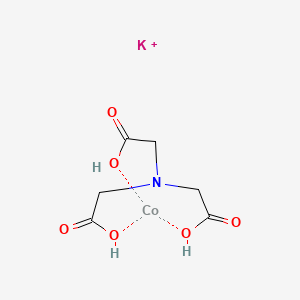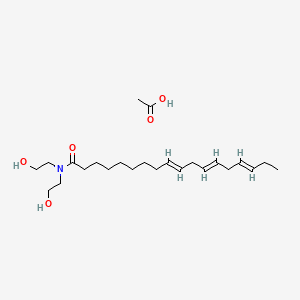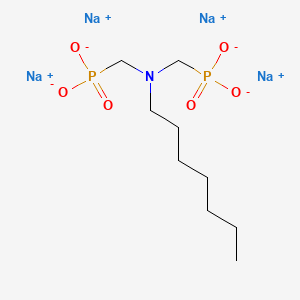
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H24NNa4O6P2. It is a bisphosphonate, a class of compounds known for their ability to inhibit bone resorption. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Scientific Research Applications
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in inhibiting bone resorption.
Medicine: It is explored for its potential use in treating bone-related diseases such as osteoporosis.
Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which tetrasodium ((heptylimino)bis(methylene))bisphosphonate exerts its effects involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to interact with specific molecular targets and pathways involved in bone metabolism, leading to reduced bone resorption and increased bone density.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar applications in water treatment and industrial processes.
Tetrasodium pyrophosphate: Used in various industrial applications, including detergents and water treatment.
Tetrasodium iminodisuccinate: A biodegradable chelating agent used in cleaning products and water treatment.
Uniqueness
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which allows it to effectively inhibit bone resorption. Its ability to bind to hydroxyapatite and inhibit osteoclast activity sets it apart from other similar compounds, making it particularly valuable in medical and industrial applications.
Properties
CAS No. |
94199-74-3 |
|---|---|
Molecular Formula |
C9H19NNa4O6P2 |
Molecular Weight |
391.16 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
InChI Key |
DIUNZUCWUASXNY-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




